molecular formula C7H13ClO B14702358 (1R,2R)-1-Chloro-2-methoxycyclohexane CAS No. 18424-56-1

(1R,2R)-1-Chloro-2-methoxycyclohexane

Cat. No.: B14702358
CAS No.: 18424-56-1
M. Wt: 148.63 g/mol
InChI Key: IQROCIJKTDOQDL-RNFRBKRXSA-N
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Description

(1R,2R)-1-Chloro-2-methoxycyclohexane is a chiral organic compound with the molecular formula C7H13ClO It is a cyclohexane derivative where a chlorine atom and a methoxy group are attached to the first and second carbon atoms, respectively, in a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Chloro-2-methoxycyclohexane typically involves the stereoselective chlorination of 2-methoxycyclohexanol. One common method is the reaction of 2-methoxycyclohexanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Chloro-2-methoxycyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-methoxycyclohexane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include 2-methoxycyclohexanol, 2-methoxycyclohexylamine, or 2-methoxycyclohexylthiol.

    Oxidation: Products include 2-methoxycyclohexanone or 2-methoxycyclohexanal.

    Reduction: The major product is 2-methoxycyclohexane.

Scientific Research Applications

(1R,2R)-1-Chloro-2-methoxycyclohexane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Chloro-2-methoxycyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms affects the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Chloro-2-methoxycyclohexane: The enantiomer of (1R,2R)-1-Chloro-2-methoxycyclohexane with opposite stereochemistry.

    2-Chlorocyclohexanol: A similar compound where the methoxy group is replaced by a hydroxyl group.

    1-Chloro-2-hydroxycyclohexane: A compound with a hydroxyl group instead of a methoxy group at the second carbon.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.

Properties

CAS No.

18424-56-1

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

(1R,2R)-1-chloro-2-methoxycyclohexane

InChI

InChI=1S/C7H13ClO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

IQROCIJKTDOQDL-RNFRBKRXSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1Cl

Canonical SMILES

COC1CCCCC1Cl

Origin of Product

United States

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